Physicochemical properties of (S)-2-Ethyl-piperidin-4-one hydrochloride
Physicochemical properties of (S)-2-Ethyl-piperidin-4-one hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Ethyl-piperidin-4-one Hydrochloride
Abstract: (S)-2-Ethyl-piperidin-4-one hydrochloride is a chiral heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile building block, its piperidine core is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in drug design, process development, and quality control. This guide provides a comprehensive technical overview of the essential properties of (S)-2-Ethyl-piperidin-4-one hydrochloride, offering field-proven methodologies for its characterization, analysis, and handling. It is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important synthetic intermediate.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (S)-2-Ethyl-piperidin-4-one hydrochloride is the hydrochloride salt of a piperidine ring substituted with a ketone at the 4-position and an ethyl group at the 2-position, with the stereochemistry at the C-2 chiral center defined as (S). The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base.[3]
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-Ethylpiperidin-4-one hydrochloride | N/A |
| CAS Number | 1391730-41-8 | [4] |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.65 g/mol | [4] |
| Canonical SMILES | CC[C@H]1CC(=O)CCN1.Cl | [4] |
Chemical Structure:
(Figure 1: 2D structure of (S)-2-Ethyl-piperidin-4-one hydrochloride)
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, developing formulations, and ensuring consistent quality.
| Property | Value / Observation | Experimental Rationale & Notes |
| Appearance | White to off-white crystalline powder. | Based on analogous compounds like 4-piperidone hydrochloride.[3] Visual inspection is the primary, albeit qualitative, assessment. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, leading to good solubility in polar protic solvents.[3] |
| Melting Point | Data not widely published. Requires experimental determination. | The melting point is a critical indicator of purity. A sharp melting range suggests high purity. DSC is the preferred method for an accurate determination. |
| Storage | Recommended storage at 2-8 °C. | Lower temperatures minimize the rate of potential degradation pathways, ensuring long-term stability of the material.[4] |
Synthesis and Purification Overview
While numerous strategies exist for synthesizing substituted piperidones, they often rely on foundational organic reactions like the Mannich condensation.[1][5] This reaction class involves the aminoalkylation of an acidic proton located on a carbonyl compound, providing a robust method for constructing the piperidine ring.
An alternative and widely used approach involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones, which can be achieved using reagents like zinc in acetic acid for a mild and inexpensive route to the saturated piperidone core.[6]
Caption: Generalized workflow for the synthesis and salt formation of a piperidone derivative.
Protocol: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1]
Causality: The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Ethanol or an ethanol/ether mixture is often effective for amine hydrochloride salts.[7] This differential solubility allows the compound to crystallize out upon cooling, leaving impurities behind in the solvent.
-
Solvent Selection: Begin by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable system.
-
Dissolution: Place the crude (S)-2-Ethyl-piperidin-4-one hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slower cooling generally results in larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
Comprehensive Analytical Characterization
A multi-technique approach is essential to unambiguously confirm the structure, identity, purity, and other key properties of the compound. This forms a self-validating system where data from orthogonal methods corroborates the final assessment.
Caption: A logical workflow for the comprehensive analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Causality: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent solvent choices because the hydrochloride salt is highly soluble in them, and they provide sharp, well-resolved signals. The acidic proton on the nitrogen may exchange with deuterium, sometimes simplifying the spectrum.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Include 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous signal assignment.[8]
-
Expected Signals (¹H NMR):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A multiplet for the methylene protons (-CH₂-) of the ethyl group.
-
A series of complex multiplets for the protons on the piperidine ring. The diastereotopic protons adjacent to the carbonyl group and the nitrogen will show distinct chemical shifts and coupling patterns.
-
-
Expected Signals (¹³C NMR):
-
A signal for the carbonyl carbon (C=O) around 200-210 ppm.
-
Signals for the carbons of the piperidine ring, typically in the 30-60 ppm range.
-
Signals for the ethyl group carbons in the aliphatic region (e.g., ~10 ppm for -CH₃ and ~25-30 ppm for -CH₂-).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it the definitive tool for confirming molecular weight and assessing purity.
Causality: Electrospray Ionization (ESI) in positive mode is the method of choice because the piperidine nitrogen is basic and readily accepts a proton to form a positive ion ([M+H]⁺), where 'M' is the free base. This is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is clearly observed.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for retaining this polar compound.[9]
-
Mobile Phase: A gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Look for a prominent peak in the mass spectrum corresponding to the protonated free base (C₇H₁₃NO). The expected m/z would be approximately 128.1 (calculated for [C₇H₁₄NO]⁺). The chromatogram will also serve as a high-sensitivity purity check.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for the quick confirmation of key structural features. For this molecule, the most prominent and diagnostic absorption will be from the ketone's carbonyl group.
Protocol:
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[10]
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
~3000-2700 cm⁻¹: Broad absorption characteristic of the N-H stretch of a secondary amine salt (R₂NH₂⁺).
-
~2960-2850 cm⁻¹: C-H stretching from the ethyl and piperidine ring aliphatic groups.
-
~1715 cm⁻¹: A strong, sharp absorption characteristic of a saturated six-membered ring ketone (C=O stretch). This is a key diagnostic peak.[8]
-
Stability and Storage
Stability testing is a critical component of drug development, ensuring that a substance maintains its quality, purity, and potency over time.[11] For an intermediate like (S)-2-Ethyl-piperidin-4-one hydrochloride, understanding its stability profile is crucial for defining storage conditions and shelf-life.
Causality: As a ketone with an adjacent chiral center, the compound could be susceptible to degradation via pathways like epimerization (racemization) under basic conditions, or oxidation. Photostability is also a consideration.[12] The hydrochloride salt form generally imparts greater stability compared to the free base.
Protocol: Preliminary Stability Assessment
This protocol is a simplified study to assess stability under accelerated and stress conditions, based on ASEAN and ICH guidelines.[11][12]
-
Batch Selection: Use a single, well-characterized batch of the material.
-
Sample Preparation: Place accurately weighed samples into separate, appropriate containers (e.g., clear and amber glass vials).
-
Storage Conditions:
-
Testing Frequency: Analyze samples at initial (T=0), intermediate (e.g., 1, 3 months), and final time points.
-
Analytical Tests: At each time point, perform key stability-indicating tests:
-
Appearance: Note any change in color or physical form.
-
HPLC-UV: Assess purity and quantify any degradation products.
-
Chiral HPLC (if necessary): To check for any changes in enantiomeric purity.
-
-
Evaluation: Compare the results from the stressed conditions to the control sample. Significant degradation under accelerated conditions warrants more stringent storage and handling protocols.
Safety and Handling
Proper safety precautions are essential when handling any chemical. Based on data for the parent 4-piperidone and its hydrochloride salt, the following hazards are expected.[13][14]
-
Hazard Class: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[13][14]
-
Signal Word: Warning.
-
Precautionary Measures:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Applications in Research and Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The 4-piperidone core, specifically, is a precursor for a vast array of compounds with diverse biological activities, including:
-
Antiviral and Antimicrobial Agents: The scaffold can be functionalized to interact with key viral or bacterial targets.[2][5]
-
Central Nervous System (CNS) Agents: Piperidine derivatives are well-known for their activity as analgesics, antipsychotics, and antidepressants. The parent 4-piperidone is a listed precursor to fentanyl.[13][15]
-
Anticancer and Anti-inflammatory Compounds: 3,5-Bis(ylidene)-4-piperidone structures are investigated as curcumin mimics, which exhibit potent anticancer properties but have poor bioavailability, a problem this scaffold aims to address.[16][17]
-
Antifungal Agents: Piperidine-based structures are established in agrochemical fungicides and are being explored for clinical antimycotic applications.[18]
The (S)-2-ethyl substitution provides a specific chiral handle, allowing for the synthesis of stereochemically pure final compounds, which is often critical for achieving desired target engagement and minimizing off-target effects in drug development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2011). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
-
SciELO. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
MassBank. (2016). Piperidines. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate.
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
-
NIST. (n.d.). 1-Ethyl-4-piperidone. Retrieved from [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
Frontiers. (2023). Stability study of common vasoactive drugs diluted in five types of solutions. Retrieved from [Link]
-
NIST. (n.d.). 2-Piperidinone. Retrieved from [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
PubMed. (2019). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 4. (2S)-2-ethylpiperidin-4-one hydrochloride; CAS No.: 1391730-41-8 [chemshuttle.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 4-Piperidone synthesis [organic-chemistry.org]
- 7. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | 33973-59-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asean.org [asean.org]
- 12. database.ich.org [database.ich.org]
- 13. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 16. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 17. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
